molecular formula C8H17ClN2O2 B1375416 2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride CAS No. 1216609-00-5

2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride

Cat. No.: B1375416
CAS No.: 1216609-00-5
M. Wt: 208.68 g/mol
InChI Key: CVDVSNPNGGCQCB-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol . This compound is characterized by the presence of an ethyl-substituted piperazine ring attached to an acetic acid moiety, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)acetic acid hydrochloride
  • 2-(4-Propylpiperazin-1-yl)acetic acid hydrochloride
  • 2-(4-Butylpiperazin-1-yl)acetic acid hydrochloride

Comparison: 2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride is unique due to its ethyl substitution on the piperazine ring, which imparts distinct chemical and biological properties compared to its methyl, propyl, and butyl analogs. The ethyl group can influence the compound’s lipophilicity, binding affinity, and overall reactivity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-9-3-5-10(6-4-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDVSNPNGGCQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216609-00-5
Record name 2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride
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